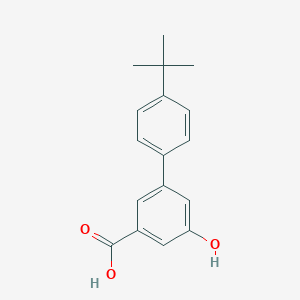
3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(4-t-butylphenyl)benzoic acid (3-H4TBPB) is a naturally-occurring compound found in certain plants, fungi, and bacteria. It is a phenolic compound, meaning it contains a phenol group, and is commonly used in scientific research due to its various biochemical and physiological effects. This article will provide an overview of the synthesis method of 3-H4TBPB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% has a wide variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, cosmetics, and food additives. It is also used to study the structure and function of proteins and enzymes, as well as the effects of various drugs on the body. Additionally, it has been used in the study of cancer and other diseases, as well as in the development of new drugs and treatments.
作用機序
The mechanism of action of 3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity has been linked to the anti-inflammatory, anti-cancer, and anti-oxidant effects of 3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95%. Additionally, the compound has been shown to interact with certain receptors, such as the estrogen receptor, which may explain its potential effects on hormone-related diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% are still being studied. However, some of the known effects include anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, the compound has been shown to have anti-allergenic and anti-microbial effects, as well as the ability to modulate the activity of certain hormones.
実験室実験の利点と制限
The advantages of using 3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% in lab experiments include its low cost, ease of availability, and wide range of applications. Additionally, the compound is relatively non-toxic and has minimal side effects. However, the compound is not very stable, and can degrade over time. Additionally, the compound is not very soluble in water, making it difficult to use in certain experiments.
将来の方向性
Due to its wide range of applications, 3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% has potential for many future research directions. These include the development of new drugs and treatments for various diseases, such as cancer and Alzheimer’s disease. Additionally, the compound could be used to study the effects of various drugs on the body, as well as the structure and function of proteins and enzymes. Finally, the compound could be used to study the effects of environmental toxins and pollutants on the body, as well as the potential for using 3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% as an antioxidant.
合成法
3-Hydroxy-4-(4-t-butylphenyl)benzoic acid, 95% can be synthesized using a number of different methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The most common method involves the use of a Grignard reagent, which is a type of organometallic compound. This involves the reaction of a magnesium halide with an organic compound, such as an aldehyde or ketone, to form a Grignard reagent. The Grignard reagent is then reacted with a suitable electrophile, such as a carboxylic acid, to form the desired product.
特性
IUPAC Name |
4-(4-tert-butylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKOIFBVRXUXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690587 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-54-4 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6404495.png)
![5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid, 95%](/img/structure/B6404503.png)
![4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95%](/img/structure/B6404508.png)
![3-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6404514.png)
![3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95%](/img/structure/B6404517.png)
![3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, 95%](/img/structure/B6404532.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid, 95%](/img/structure/B6404536.png)

![3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6404562.png)
![3-[Benzo(b)thiophen-2-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6404568.png)
![2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid, 95%](/img/structure/B6404571.png)


